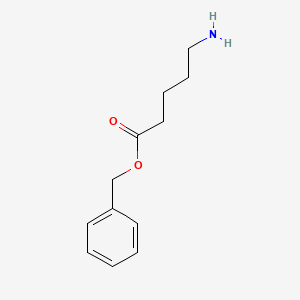

Benzyl 5-aminopentanoate

Description

Benzyl 5-aminopentanoate is a synthetic organic compound featuring a five-carbon chain with an amino group (-NH₂) at the fifth position and a benzyl ester-protected carboxylic acid group. Its chemical structure (C₁₂H₁₅NO₂) makes it a versatile intermediate in organic synthesis, particularly for peptide coupling and protection strategies . The benzyl group enhances lipophilicity, facilitating solubility in organic solvents, while the amino group enables participation in nucleophilic reactions. Notably, its hydrochloride salt form (CAS 67852-88-4) is commercially available for research purposes, emphasizing its utility in pharmaceutical and biochemical applications .

Propriétés

IUPAC Name |

benzyl 5-aminopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJBOPRRDLXXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427181 | |

| Record name | benzyl 5-aminovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63649-13-8 | |

| Record name | benzyl 5-aminovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl 5-aminopentanoate can be synthesized through the esterification of 5-aminopentanoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of benzyl 5-aminopentanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: Benzyl 5-aminopentanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

- Oxidation of the benzyl group can yield benzaldehyde or benzoic acid.

- Reduction can produce benzyl alcohol or 5-aminopentanol.

- Substitution reactions can lead to a variety of substituted esters or amines.

Applications De Recherche Scientifique

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Research has explored its potential as a prodrug, where it can be metabolized to release active therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mécanisme D'action

The mechanism of action of benzyl 5-aminopentanoate involves its hydrolysis to release 5-aminopentanoic acid and benzyl alcohol. The 5-aminopentanoic acid can act as a weak agonist of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system. The benzyl alcohol component can be further metabolized or utilized in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Research Findings and Cautionary Notes

Activité Biologique

Benzyl 5-aminopentanoate, a compound with the molecular formula C₁₂H₁₇NO₂, is notable for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Benzyl 5-aminopentanoate can be synthesized through the esterification of 5-aminopentanoic acid with benzyl alcohol. The process typically employs dehydrating agents like dicyclohexylcarbodiimide (DCC) or catalysts such as sulfuric acid under reflux conditions to ensure complete conversion of reactants into the ester.

Key Characteristics:

- Molecular Weight: 197.27 g/mol

- Functional Groups: Amine and ester groups

- Structural Features: The compound's unique structure facilitates its interaction with various biological systems.

The biological activity of Benzyl 5-aminopentanoate primarily stems from its hydrolysis to yield 5-aminopentanoic acid and benzyl alcohol. The 5-aminopentanoic acid can act as a weak agonist at gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system . Benzyl alcohol may also participate in various metabolic pathways.

Pharmacological Potential

Research indicates that derivatives of Benzyl 5-aminopentanoate may exhibit anticonvulsant and analgesic properties. Preliminary studies suggest a potential role in treating neurological disorders.

Research Findings and Case Studies

Several studies have explored the pharmacological effects of Benzyl 5-aminopentanoate and its derivatives:

-

Anticonvulsant Activity:

- A study demonstrated that certain derivatives exhibited significant anticonvulsant effects in animal models, suggesting their potential utility in managing epilepsy.

- Analgesic Properties:

-

Neuroprotective Effects:

- Investigations into the neuroprotective capabilities of Benzyl 5-aminopentanoate have shown promising results, particularly in models of oxidative stress-induced neuronal damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzyl 5-aminopentanoate, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 4-aminobutanoate | C₉H₁₁NO₂ | Shorter carbon chain |

| Benzyl 6-aminocaproate | C₁₄H₁₉NO₂ | Longer carbon chain |

| Ethyl 5-aminopentanoate | C₁₂H₁₇NO₂ | Ethyl group instead of benzyl |

Benzyl 5-aminopentanoate stands out due to its specific ester linkage and the presence of both an amino group and a benzyl group, contributing to its unique reactivity and potential applications in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for Benzyl 5-aminopentanoate, and what analytical methods validate its purity?

Methodological Answer: Benzyl 5-aminopentanoate is synthesized via esterification of 5-aminopentanoic acid with benzyl alcohol or benzyl chloride under acidic or coupling-agent conditions (e.g., DCC, DMAP). For example, analogous benzyl esters (e.g., benzyl benzoate) are synthesized using benzyl alcohol and carboxylic acids with H₂SO₄ catalysis . Post-synthesis, purity is validated via:

Q. What safety precautions are recommended when handling Benzyl 5-aminopentanoate in laboratory settings?

Methodological Answer: While toxicological data specific to Benzyl 5-aminopentanoate is limited, protocols for structurally similar benzyl compounds (e.g., benzylamine hydrochloride) advise:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- First Aid : Immediate flushing with water for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How does Benzyl 5-aminopentanoate serve as a substrate analog in enzyme kinetics studies of 5-aminolevulinate synthase (ALAS)?

Methodological Answer: In ALAS kinetic studies, Benzyl 5-aminopentanoate (a structural analog of 5-aminolevulinic acid, ALA) is used to probe substrate binding mechanisms. Key findings from rapid scanning stopped-flow spectroscopy (pH 7.5, 30°C) include:

| Parameter | Value | Significance |

|---|---|---|

| (mM⁻¹s⁻¹) | Binding rate to ALAS active site. | |

| (mM) | Affinity ~43× higher than glycine. |

The reduced compared to glycine (22 mM) highlights the importance of the carbonyl group in ALA for stabilizing enzyme-substrate interactions .

Q. How can researchers resolve contradictions in kinetic parameters (e.g., k−1k_{-1}k−1) observed in ALAS studies with Benzyl 5-aminopentanoate?

Methodological Answer: Discrepancies in values (e.g., from global fitting vs. from linear regression ) arise from data analysis methodologies. To resolve this:

- Global Fitting : Prioritize multi-wavelength datasets (312–543 nm) to account for intermediate species equilibria.

- Error Analysis : Use statistical tools (e.g., residuals plot) to identify systematic deviations in single-wavelength fits.

- Validation : Compare results with independent techniques like isothermal titration calorimetry (ITC).

Q. What is the role of Benzyl 5-aminopentanoate in microbial nitrogen metabolism, as observed in Phaeobacter inhibens DSM 17395?

Methodological Answer: In P. inhibens, intracellular accumulation of 5-aminopentanoate (the hydrolyzed product of the benzyl ester) correlates with nitrogen-rich conditions, suggesting a role as a temporary nitrogen reservoir. Key steps to study this:

Metabolomics : Use GC-MS to quantify 5-aminopentanoate levels in cells grown on nitrogen-rich vs. nitrogen-limited media .

Isotopic Labeling : Track -assimilation into 5-aminopentanoate via LC-HRMS.

Enzyme Assays : Test activity of D-proline reductase (which produces 5-aminopentanoate) under varying nitrogen conditions .

Q. What experimental design considerations are critical for studying Benzyl 5-aminopentanoate’s stability under physiological conditions?

Methodological Answer: To assess stability in buffers or biological matrices:

- pH Dependence : Conduct hydrolysis studies at pH 2–9 (simulating gastrointestinal to physiological pH) using HPLC to monitor ester degradation.

- Temperature Control : Use water baths or thermostatted reactors (e.g., 30–37°C for mammalian studies).

- Enzymatic Activity : Include protease inhibitors (e.g., PMSF) to distinguish chemical vs. enzymatic hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.